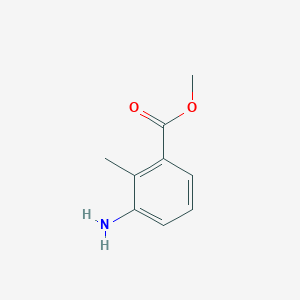

Methyl 3-amino-2-methylbenzoate

Description

The exact mass of the compound Methyl 3-amino-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396614 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-89-6 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-2-methylbenzoate CAS number 18583-89-6

This technical guide provides a comprehensive analysis of Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6), a critical aniline intermediate used in the synthesis of next-generation analgesics (Nav1.8 inhibitors) and antipsychotics (GPR52 agonists).

CAS Number: 18583-89-6 Synonyms: 3-Amino-2-methylbenzoic acid methyl ester; Methyl 3-amino-o-toluate

Executive Summary

Methyl 3-amino-2-methylbenzoate is a bifunctional aromatic scaffold characterized by an ortho-toluidine core flanked by a methyl ester. Its unique substitution pattern—placing a nucleophilic amino group adjacent to a sterically demanding methyl group—makes it a specialized building block for constructing atropisomeric amides and fused heterocycles (e.g., quinazolinones). It is a verified intermediate in the development of non-opioid pain therapeutics targeting the Nav1.8 sodium channel and novel psychotropic agents acting on GPR52 .

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white solid (pure) or amber oil (crude) |

| Melting Point | 77–79 °C (Recrystallized) |

| Boiling Point | ~300 °C (at 760 mmHg) |

| Density | 1.146 g/mL (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| pKa (Amine) | ~3.5–4.0 (Estimated due to ester electron withdrawal) |

Synthesis & Manufacturing Protocols

The industrial preparation of CAS 18583-89-6 predominantly follows two routes. The Nitro Reduction Route is preferred for high-purity pharmaceutical applications due to the avoidance of harsh esterification conditions that can degrade the aniline.

Route A: Catalytic Hydrogenation (Preferred)

This method reduces Methyl 2-methyl-3-nitrobenzoate using Palladium on Carbon (Pd/C). It is high-yielding (>90%) and scalable.

Protocol:

-

Charge: Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen.

-

Reduction: Purge with Hydrogen gas (balloon or 3 atm pressure). Stir at RT for 4–6 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc if necessary to obtain off-white crystals (MP 77-79°C).

Route B: Acid-Catalyzed Esterification

Used when the carboxylic acid precursor (3-amino-2-methylbenzoic acid) is the starting material.

Protocol:

-

Reflux: Suspend 3-amino-2-methylbenzoic acid in Methanol (excess).

-

Catalyst: Add Thionyl Chloride (SOCl₂) dropwise at 0°C (exothermic), then reflux for 12 hours.

-

Neutralization: Cool and neutralize with saturated NaHCO₃. Extract with DCM.

Synthesis Workflow Diagram

Figure 1: Primary industrial synthesis routes for Methyl 3-amino-2-methylbenzoate.

Applications in Medicinal Chemistry

CAS 18583-89-6 is not merely a solvent or reagent; it is a pharmacophore scaffold . Its 2-methyl group provides steric hindrance that locks the conformation of resulting amides, a critical feature for binding selectivity in kinase and GPCR targets.

Nav1.8 Inhibitors (Pain Management)

The compound serves as the "head group" for 2,3-dihydroquinazolin-4-ones. The ester is cyclized with aldehydes or ketones to form the quinazolinone core, which blocks the Nav1.8 sodium channel, preventing nociceptive signal transmission in peripheral neurons.

-

Mechanism: The aniline nitrogen reacts with an electrophile (e.g., isocyanate or aldehyde), followed by ester-amide exchange to close the ring.

GPR52 Agonists (Schizophrenia)

Used to synthesize benzamide derivatives that activate GPR52, a Gs-coupled receptor. The aniline amine is coupled with carboxylic acids (e.g., pyridine derivatives) to form the amide linkage essential for receptor docking.

Drug Development Pathway[3]

Figure 2: Divergent synthesis of pharmaceutical classes from the core scaffold.

Analytical Characterization

To validate the identity of CAS 18583-89-6, the following spectral data should be confirmed.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.25–7.35 (m, 1H): Aromatic H (C5)

-

δ 7.15 (d, 1H): Aromatic H (C6)

-

δ 6.80 (d, 1H): Aromatic H (C4 - ortho to amine)

-

δ 3.89 (s, 3H): Ester Methyl (-COOCH ₃)[1]

-

δ 3.70 (br s, 2H): Amine (-NH ₂)

-

δ 2.35 (s, 3H): Aryl Methyl (Ar-CH ₃)

Note: The aryl methyl group (2.35 ppm) is distinct from the ester methyl (3.89 ppm). The shift of the amine protons varies with concentration.

Handling, Stability & Safety

-

Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).[2]

-

Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon air exposure.

-

Incompatibility: Strong oxidizing agents, acids, and acid chlorides (unless intended for reaction).

References

-

ChemicalBook. Synthesis of 3-Amino-2-methylbenzoic acid from 2-Methyl-3-nitrobenzoic acid. Retrieved from

-

National Institutes of Health (NIH). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 Agonists. Retrieved from

-

Google Patents. WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration. Retrieved from

-

Google Patents. AU2020302338A1 - 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors. Retrieved from

-

Fisher Scientific. Methyl 3-amino-2-methylbenzoate Safety Data Sheet. Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 3-amino-2-methylbenzoate from 2-methyl-3-nitrobenzoic acid

Application Note: AN-ORG-2026-04 High-Purity Synthesis of Methyl 3-amino-2-methylbenzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6) starting from 2-methyl-3-nitrobenzoic acid . This aniline ester is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., quinazolinone-based derivatives) and requires precise control of regiochemistry and impurity profiles.

The recommended synthetic route prioritizes Esterification followed by Reduction . This sequence avoids the handling of zwitterionic amino-acid intermediates, which often suffer from poor solubility and difficult purification. The protocol utilizes thionyl chloride (

Strategic Analysis & Route Selection

| Parameter | Route A: Reduction | Route B: Esterification |

| Intermediate | 3-amino-2-methylbenzoic acid | Methyl 2-methyl-3-nitrobenzoate |

| Solubility | Poor (Zwitterionic character) | Excellent (Lipophilic ester) |

| Purification | Difficult (Isoelectric precipitation) | Easy (Crystallization/Silica plug) |

| Sterics | Ortho-methyl hinders acid catalysis | |

| Scalability | Low (Solubility limits volume eff.) | High (Homogeneous solutions) |

Process Logic: The 2-methyl substituent creates significant steric pressure on the carboxylic acid. Standard Fischer esterification (MeOH/

Reaction Scheme & Workflow

Figure 1: Two-step synthetic pathway designed to maximize yield and minimize purification burden.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

Mechanism: Nucleophilic acyl substitution via an acyl-chlorosulfite intermediate. The generation of

Reagents:

-

2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol)

-

Methanol (Anhydrous, 100 mL)

-

Thionyl Chloride (

) (13.1 g, 8.0 mL, 110 mmol, 2.0 equiv)

Protocol:

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize evolved

. -

Solvation: Charge Methanol (100 mL) and cool to 0°C using an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction.[2]

-

Addition: Add solid 2-methyl-3-nitrobenzoic acid in portions. The solution may remain a suspension initially.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12–16 hours. The suspension should clear to a homogeneous yellow solution.

-

Monitoring: Monitor by TLC (30% EtOAc/Hexane). The acid spot (

) should disappear, replaced by the ester ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove solvent and excess

. -

Redissolve the residue in Ethyl Acetate (150 mL).

-

Wash with Saturated

(2 x 50 mL) to remove trace acid. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Yield: Expect 10.2–10.6 g (95–98%) of a pale yellow solid.

Step 2: Catalytic Hydrogenation to Methyl 3-amino-2-methylbenzoate

Mechanism: Heterogeneous catalysis. Hydrogen adsorbs to the Palladium surface, followed by the sequential transfer of hydride equivalents to the nitro group, eliminating water.

Reagents:

-

Methyl 2-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol)

-

Methanol or Ethyl Acetate (100 mL)

-

10% Pd/C (wet support, 50% water, 1.0 g - 10 wt% loading)

-

Hydrogen Gas (

) (Balloon or 1 atm line)

Protocol:

-

Safety Check: Purge the reaction vessel with Nitrogen (

) before adding catalyst. Dry Pd/C is pyrophoric; use wet catalyst or add under an inert blanket. -

Loading: In a hydrogenation flask, dissolve the nitro-ester from Step 1 in Methanol (100 mL).

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Hydrogenation:

-

Evacuate the flask and backfill with

(3 cycles). -

Evacuate and backfill with

(3 cycles). -

Stir vigorously at Room Temperature (25°C) under a hydrogen balloon (1 atm) for 6–12 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the nitro peak and appearance of the fluorescent amine spot indicates completion.

-

Workup:

-

Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

-

Rinse the pad with Methanol (50 mL).

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (10-20% EtOAc/Hexane).

-

Yield: Expect 8.0–8.3 g (94–98%) of an off-white to beige solid.

Analytical Validation

| Test | Expected Result | Notes |

| HPLC Purity | > 98.0% (Area %) | Critical for subsequent coupling steps. |

| 1H NMR (DMSO-d6) | Aromatic region changes pattern from nitro to amine. | |

| 1H NMR (Methyls) | Ortho-methyl typically shifts upfield slightly after reduction. | |

| Appearance | Off-white crystalline solid | Darkening indicates oxidation of the aniline (store under |

Critical Process Parameters (CPPs) & Troubleshooting

-

Steric Hindrance (Step 1): If conversion is incomplete after 16 hours, add 0.5 equiv more

and continue reflux. Do not use -

Exotherm Control (Step 2): Nitro reduction is highly exothermic (

). On scales >10g, use a water bath to maintain ambient temperature and prevent "runaway" pressure buildup. -

Catalyst Poisoning: Ensure the

is completely removed in Step 1 workup. Sulfur residues poison Pd/C catalysts, stalling the reduction.

References

-

Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.[1][4][5] Retrieved February 13, 2026, from

-

PrepChem. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate (Isomer Analog Protocol). Retrieved February 13, 2026, from [Link]

Sources

- 1. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-amino-2-methylbenzoate

Introduction and Significance

Methyl 3-amino-2-methylbenzoate (CAS No: 18583-89-6) is a valuable substituted aniline derivative widely utilized as a key building block in organic synthesis.[1][2] Its structural features, comprising an aniline moiety and a methyl benzoate group, make it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and complex molecular scaffolds. A common application is in the synthesis of heterocyclic compounds, where the amino and ester functionalities can be strategically manipulated to construct diverse molecular architectures.

This document provides a detailed, field-tested protocol for the synthesis of Methyl 3-amino-2-methylbenzoate via the reduction of its nitro precursor, Methyl 2-methyl-3-nitrobenzoate. We will delve into the mechanistic underpinnings of this transformation, offer a robust step-by-step experimental procedure, and provide insights into process optimization and safety.

Synthetic Strategy: Reduction of an Aromatic Nitro Group

The chosen synthetic route is the chemical reduction of Methyl 2-methyl-3-nitrobenzoate. This method is favored for its reliability, high yield, and the ready availability of the starting material.[3] Two primary methods for this transformation are presented: the classic Béchamp reduction using iron in acidic medium and the cleaner, more modern catalytic hydrogenation.

Reaction Scheme:

Mechanistic Rationale: Iron/HCl Reduction

The reduction of an aromatic nitro group by a metal in acidic solution is a well-established and cost-effective method. The reaction mechanism involves a series of single-electron transfers from the metal (in this case, iron) to the nitro group. The acidic medium (provided by hydrochloric acid) serves as a proton source for the successive reduction of the oxygen atoms of thenitro group, which are ultimately eliminated as water. Iron is a particularly effective reagent for this transformation as it is inexpensive and the resulting iron oxides are easily removed by filtration.

Detailed Experimental Protocol

This protocol is based on the highly successful reduction of Methyl 2-methyl-3-nitrobenzoate using iron powder and hydrochloric acid.[4]

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. | Amount | Molar Equiv. |

| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | 195.17 g/mol | 40.0 g | 1.0 |

| Iron Powder (<100 mesh) | 7439-89-6 | 55.845 g/mol | 36.8 g | 3.2 |

| Concentrated HCl (37%) | 7647-01-0 | 36.46 g/mol | 157 g (~131 mL) | ~7.0 |

| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 120 mL | - |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | As needed for extraction | - |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | As needed for neutralization | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed for drying | - |

| Saturated NaCl solution (Brine) | - | - | As needed for washing | - |

| Ice | - | - | ~ 1 L | - |

Equipment

-

500 mL Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature control

-

Condenser

-

Large beaker (2 L)

-

Buchner funnel and filter flask

-

Separatory funnel (1 L)

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 40.0 g of Methyl 2-methyl-3-nitrobenzoate in 120 mL of methanol.[4]

-

Addition of Acid: To the stirred solution, carefully add 157 g of concentrated hydrochloric acid. An initial exotherm may be observed.

-

Addition of Iron Powder: Begin portion-wise addition of 36.8 g of iron powder to the reaction mixture.

-

Scientist's Note: This reaction is highly exothermic. The rate of addition of the iron powder must be carefully controlled to maintain the internal temperature below 60°C.[4] Use an ice-water bath to cool the flask as needed. Adding the iron too quickly can lead to an uncontrolled exotherm and potential side reactions.

-

-

Reaction Monitoring: After the complete addition of iron, continue to stir the mixture vigorously at room temperature for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Quenching and Neutralization: Once the reaction is complete, pour the mixture into a 2 L beaker containing 1 liter of ice water. This will quench the reaction and precipitate the iron oxides.[4]

-

Neutralization: Slowly and with stirring, add solid sodium carbonate to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as significant frothing will occur due to CO₂ evolution.

-

Work-up and Extraction:

-

Filter the neutralized mixture through a Buchner funnel to remove the insoluble iron oxides.[4] Wash the filter cake with chloroform.

-

Transfer the filtrate to a 1 L separatory funnel. Extract the aqueous layer with three portions of chloroform (3 x 150 mL).

-

Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform. This will yield the desired product as an oily substance.[4] The expected yield is approximately 27.8 g.[4]

Alternative Protocol: Catalytic Hydrogenation

For a cleaner synthesis that avoids the use of stoichiometric metal waste, catalytic hydrogenation is an excellent alternative.[5]

-

Procedure Outline: Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 5% Palladium on Carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or in a pressure vessel) and stirred for several hours until the reaction is complete.[5] The catalyst is simply removed by filtration through Celite, and the solvent is evaporated to yield a very pure product, often without the need for extensive purification.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol using the iron/HCl reduction method.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl 3-amino-2-methylbenzoate: May cause skin, eye, and respiratory irritation.[1]

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Chloroform: Harmful if swallowed and suspected of causing cancer.

-

Methanol: Flammable and toxic if ingested, inhaled, or absorbed through the skin.

-

Iron Powder: Flammable solid. The reaction is exothermic and generates hydrogen gas, which is highly flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

References

-

PrepChem.com. (n.d.). Synthesis of (1) Methyl 3-amino-2-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

ChemSrc. (n.d.). 3-Amino-2-hydroxybenzoic acid methyl ester. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methylbenzoic acid methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

Sources

- 1. 3-氨基-2-甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Methyl 3-amino-2-methylbenzoate | CAS 18583-89-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Electrophilic Substitution of Methyl 3-amino-2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

Methyl 3-amino-2-methylbenzoate is a versatile substituted aniline derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay between the three distinct substituents on the aromatic ring: a strongly activating amino group, a weakly activating methyl group, and a deactivating meta-directing methyl ester group. This document provides an in-depth technical guide on the reaction of this substrate with common electrophilic reagents. We will explore the theoretical basis for the observed regioselectivity and provide field-proven, step-by-step protocols for key transformations such as halogenation and nitration, with a critical focus on the strategies required to overcome common synthetic challenges.

Foundational Principles: Understanding Regioselectivity

The outcome of any electrophilic aromatic substitution reaction on methyl 3-amino-2-methylbenzoate is dictated by the electronic and steric effects of its substituents. A successful experimental design hinges on a clear understanding of these competing influences.

The three functional groups exert the following effects:

-

Amino Group (-NH₂): This is a powerful activating group that donates electron density into the π-system of the benzene ring through resonance (+M effect).[1][2][3] It strongly directs incoming electrophiles to the positions ortho and para to itself.

-

Methyl Group (-CH₃): This is a weakly activating group that donates electron density via an inductive effect (+I effect).[1][2] It also directs incoming electrophiles to its ortho and para positions.

-

Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[4][5][6] It directs incoming electrophiles to the meta position.

Synergistic and Antagonistic Effects:

The regiochemical outcome is a direct result of the net effect of these groups. The amino group is the most powerful activating group present and therefore dominates the directive influence. The positions ortho (C4) and para (C6) to the amino group are the most electron-rich and thus the most nucleophilic sites for electrophilic attack. The methyl group's activating effect reinforces this, as the C6 position is also para to it. The deactivating ester group disfavors substitution at its ortho (C2, C4) and para (C6) positions, but this effect is largely overridden by the potent amino activator.

Therefore, electrophilic attack is overwhelmingly directed to the C4 and C6 positions . The final product distribution between these two isomers will be influenced by steric hindrance from the adjacent C2-methyl group, which may disfavor attack at the C4 position to some extent, and the specific reaction conditions employed.

Diagram 1: Directive Influences on the Aromatic Ring

The Challenge of Highly Activated Anilines: A General Strategy

Direct electrophilic substitution on anilines presents significant challenges. The high reactivity of the ring often leads to polysubstitution, and the basicity of the amino group can cause undesirable side reactions, particularly under strongly acidic conditions used for nitration or Friedel-Crafts reactions.[7][8]

The most reliable and field-proven strategy to control these reactions is to temporarily moderate the activating effect of the amino group through N-acetylation . The resulting acetamido (-NHCOCH₃) group is still an ortho, para-director, but its activating strength is significantly reduced because the nitrogen lone pair is delocalized into the adjacent carbonyl group.[7] This approach offers two key advantages:

-

It prevents over-reaction and polysubstitution.

-

It protects the amino group from protonation in acidic media, thus preserving its ortho, para-directing nature.[7][9][10]

The general workflow is therefore a three-step sequence: Protection → Substitution → Deprotection .

Diagram 2: General Experimental Workflow

Application Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Concentrated acids and bromine are highly corrosive and toxic.

Protocol 1: N-Acetylation of Methyl 3-amino-2-methylbenzoate (Protection Step)

Rationale: This protocol converts the highly activating amino group to a moderately activating acetamido group using acetic anhydride. Sodium acetate is used to neutralize the acid byproduct, driving the reaction to completion.[10]

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Saturated Sodium Acetate solution

-

Deionized Water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of methyl 3-amino-2-methylbenzoate in 50 mL of glacial acetic acid.

-

To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise.

-

Heat the mixture to 50°C for 30 minutes.

-

Allow the reaction to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

The N-acetylated product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(3-(methoxycarbonyl)-2-methylphenyl)acetamide. Dry the product under vacuum.

Protocol 2: Regioselective Bromination

Rationale: With the amino group protected, bromination can be achieved with molecular bromine in a solvent like acetic acid. The acetamido group directs the substitution primarily to the less sterically hindered para position (C6).[7]

Materials:

-

N-(3-(methoxycarbonyl)-2-methylphenyl)acetamide (from Protocol 1)

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bisulfite solution

Procedure:

-

Dissolve 5.0 g of the N-acetylated starting material in 30 mL of glacial acetic acid in a 100 mL flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

From the dropping funnel, add a solution of 1.05 equivalents of bromine in 10 mL of glacial acetic acid dropwise over 20 minutes. Maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 150 mL of ice water.

-

If the solution retains a yellow/orange color from excess bromine, add saturated sodium bisulfite solution dropwise until the color disappears.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The product is primarily methyl 6-bromo-3-acetamido-2-methylbenzoate.

Protocol 3: Regioselective Nitration

Rationale: The standard nitrating mixture (concentrated HNO₃/H₂SO₄) can be used on the protected substrate. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[4][11] Strict temperature control is critical to prevent side reactions and dinitration.[9][12]

Materials:

-

N-(3-(methoxycarbonyl)-2-methylphenyl)acetamide (from Protocol 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

Carefully add 5.0 g of the N-acetylated starting material to 10 mL of concentrated sulfuric acid in a 100 mL flask, stirring until fully dissolved.

-

Cool the solution in an ice-salt bath to 0-5°C.

-

Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 5 mL of cold, concentrated sulfuric acid. Keep this mixture cold.

-

Add the cold nitrating mixture dropwise to the stirred substrate solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.[10]

-

After the addition is complete, let the mixture stir in the ice bath for an additional 30 minutes.

-

Very carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

-

A solid precipitate will form. Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The product is primarily methyl 3-acetamido-2-methyl-6-nitrobenzoate.

Protocol 4: N-Deacetylation (Deprotection Step)

Rationale: The protecting acetyl group can be readily removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final desired product.[10]

Materials:

-

Substituted N-acetyl intermediate (from Protocol 2 or 3)

-

10% Aqueous Sulfuric Acid (or HCl)

-

10% Aqueous Sodium Hydroxide

Procedure:

-

Place the crude substituted N-acetyl intermediate in a round-bottom flask with a sufficient volume of 10% aqueous sulfuric acid (approx. 15-20 mL per 1 g of substrate).

-

Heat the mixture to a gentle reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the solution in an ice bath.

-

Carefully neutralize the solution by the slow addition of 10% aqueous sodium hydroxide until the pH is ~7-8.

-

The free amine product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Summary of Reactions and Expected Products

| Reaction | Electrophile | Key Reagents | Conditions | Expected Major Product (Post-Deprotection) |

| Bromination | Br⁺ | Br₂ in CH₃COOH | 0-10°C | Methyl 3-amino-6-bromo-2-methylbenzoate |

| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C | Methyl 3-amino-2-methyl-6-nitrobenzoate |

Note: The formation of the C4-substituted isomer is also possible but is generally expected to be the minor product due to potential steric hindrance.

Concluding Remarks for the Practicing Scientist

The electrophilic functionalization of methyl 3-amino-2-methylbenzoate is a prime example of how substituent effects must be carefully managed to achieve desired synthetic outcomes. The high activation provided by the amino group, while beneficial for reactivity, necessitates a protection strategy to ensure selectivity and prevent unwanted side reactions. The protocols detailed herein provide a robust and reproducible framework for the halogenation and nitration of this substrate. Researchers should consider that while the C6 position is the electronically and sterically favored site for substitution, careful characterization of the product mixture is always necessary to confirm the regiochemical outcome.

References

- Filo. (2024, May 27). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.

- Benchchem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Anilines.

- Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.

- Benchchem. (n.d.). An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines.

- Guidechem. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Aniline.

- PMC - NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- ResearchGate. (n.d.).

- PMC. (n.d.).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Chemicalbook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.

- Wikipedia. (n.d.).

- ResearchGate. (2025, August 7). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- PubMed. (2022, November 18). Friedel-Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10.

- YouTube. (2023, January 15).

- Anasazi Instruments. (n.d.).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). 24.

- ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.

- ResearchGate. (n.d.). Friedel-Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10 | Request PDF.

- YouTube. (2020, September 24). Electrophilic substitution reactions of aniline.

- RSC Education. (n.d.).

- Sigma-Aldrich. (n.d.).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

- Filo. (2025, November 16). Figure 2.

- YouTube. (2019, January 3).

- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- Chemistry 210 Experiment 10. (n.d.).

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023, January 22).

- Fluorochem. (n.d.).

- PubChem. (n.d.).

- NIST WebBook. (n.d.). 2-Amino-3-methylbenzoic acid.

Sources

- 1. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aiinmr.com [aiinmr.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. unwisdom.org [unwisdom.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. ochem.weebly.com [ochem.weebly.com]

Role of Methyl 3-amino-2-methylbenzoate in the development of novel organic compounds

Application Note & Protocol Guide: Methyl 3-amino-2-methylbenzoate in Organic Synthesis

Part 1: Executive Summary & Structural Intelligence

Methyl 3-amino-2-methylbenzoate is a specialized trisubstituted benzene scaffold that serves as a critical building block in medicinal chemistry and material science. Unlike its more common isomers, its utility stems from the specific ortho relationship between the amino group (C3) and the methyl group (C2), combined with the meta electronic influence of the ester group (C1).

Critical Isomer Distinction (Expert Insight): Before commencing synthesis, researchers must verify the substitution pattern to avoid costly pathway failures. This compound is frequently confused with its isomers used in blockbuster kinase inhibitors:

-

Target Compound (CAS 18583-89-6): 3-Amino, 2-Methyl.[1][2][3] (Precursor for 4-substituted indoles and sterically constrained amides).

-

Imatinib/Nilotinib Precursor (CAS 18595-18-1): 3-Amino, 4-Methyl.[1][4] (Used for Bcr-Abl inhibitors).[5]

-

Anthranilic Derivative (CAS 22223-49-0): 2-Amino, 3-Methyl.[1][4] (Precursor for quinazolinones ).[3]

Structural Versatility Diagram:

Caption: Synthetic divergence of Methyl 3-amino-2-methylbenzoate highlighting its unique access to indole scaffolds and functionalized aromatics.[3][5]

Part 2: Primary Applications & Protocols

Application 1: Synthesis of 4-Carbomethoxy Indoles (Modified Madelung Synthesis)

Context: The defining feature of this scaffold is the ortho positioning of the amino and methyl groups. This allows for the construction of indole rings where the benzoate ester is preserved at the C4 position—a substitution pattern difficult to achieve via Fischer Indole synthesis.

Mechanism:

-

Acylation: Conversion of the amine to an amide.

-

Cyclization: Strong base promotes intramolecular condensation between the amide carbonyl and the activated benzylic methyl group.

Protocol: Synthesis of Methyl 2-substituted-1H-indole-4-carboxylate

-

Reagents:

-

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve Methyl 3-amino-2-methylbenzoate (1.65 g, 10 mmol) in DCM (20 mL) with Triethylamine (1.5 equiv).

-

Cool to 0°C. Dropwise add the desired Acid Chloride (e.g., Acetyl chloride for 2-methylindole, Benzoyl chloride for 2-phenylindole).

-

Stir at RT for 2 h. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[7] Dry over MgSO4 and concentrate. (Yield typically >90%).[7][8]

-

-

Cyclization (The Critical Step):

-

Dissolve the isolated amide intermediate (5 mmol) in anhydrous THF (15 mL).

-

Cool to -78°C (dry ice/acetone bath).

-

Slowly add n-BuLi (2.5 M in hexanes, 12.5 mmol, 2.5 equiv) over 15 mins. Note: The solution typically turns deep red/orange due to the dianion formation.

-

Allow the mixture to warm to -20°C over 1 hour, then stir at RT for 2 hours.

-

Quench: Pour the reaction mixture into sat. NH4Cl solution.

-

Extraction: Extract with EtOAc (3x). Dry organic layer over Na2SO4.

-

-

Purification:

-

Flash column chromatography (SiO2). Elute with Hexane/EtOAc gradient.

-

Validation: Look for the disappearance of the amide N-H signal and the appearance of the indole C3-H signal (~6.5-7.5 ppm) in 1H NMR.

-

-

Application 2: Fragment-Based Drug Discovery (Amide Coupling)

Context: In kinase inhibitor design, the 3-amino-2-methylbenzoate motif serves as a "steric gatekeeper." The C2-methyl group restricts the rotation of the amide bond formed at C3, potentially locking the molecule into a bioactive conformation.

Protocol: HATU-Mediated Coupling with Heterocyclic Acids

-

Reagents:

-

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the active ester.

-

Coupling: Add Methyl 3-amino-2-methylbenzoate (1.0 mmol) to the mixture.

-

Reaction: Stir at 40°C for 4–6 hours. Note: The steric bulk of the ortho-methyl group may slow down the reaction compared to unhindered anilines; mild heating ensures completion.

-

Workup: Dilute with EtOAc (30 mL). Wash with 5% LiCl solution (to remove DMF), then sat. NaHCO3 and brine.

-

Data Analysis:

-

1H NMR: Confirm the presence of the downfield Amide NH singlet (typically 9.0–10.5 ppm).

-

Mass Spec: Check for [M+H]+ peak.

-

-

Application 3: Sandmeyer Functionalization (Halide Installation)

Context: Converting the amino group to a halide (I, Br, Cl) transforms this scaffold into a Suzuki/Buchwald coupling partner , allowing the attachment of complex aryl groups at the C3 position.

Protocol: Synthesis of Methyl 3-iodo-2-methylbenzoate

-

Reagents:

-

Methyl 3-amino-2-methylbenzoate (5 mmol)

-

NaNO2 (Sodium Nitrite) (1.2 equiv)

-

KI (Potassium Iodide) (2.5 equiv)

-

Acid: 6M HCl or H2SO4

-

Solvent: Water/Acetonitrile

-

-

Step-by-Step Methodology:

-

Diazotization:

-

Suspend the amine (5 mmol) in 6M HCl (10 mL). Cool to 0–5°C in an ice bath.

-

Add a solution of NaNO2 (6 mmol in 2 mL water) dropwise. Maintain temperature < 5°C. Stir for 20 min. The solution should become clear (diazonium salt formation).

-

-

Iodination:

-

Dissolve KI (12.5 mmol) in water (5 mL).

-

Add the cold diazonium solution slowly to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.

-

-

Completion:

-

Stir at RT for 1 hour, then heat to 60°C for 30 min to ensure complete decomposition of the diazonium intermediate.

-

-

Workup:

-

Yield: Expect 75–85% of a tan solid/oil.

-

Part 3: Quantitative Data Summary

| Protocol | Target Product | Typical Yield | Critical Parameter |

| Madelung Cyclization | 4-Carbomethoxy Indoles | 60–75% | Requires anhydrous conditions and strong base (2.5 eq). |

| HATU Amide Coupling | Kinase Inhibitor Analogs | 85–95% | Mild heating (40°C) helps overcome steric hindrance. |

| Sandmeyer (Iodination) | Methyl 3-iodo-2-methylbenzoate | 75–85% | Temperature control (<5°C) during diazotization is vital. |

Part 4: References

-

Synthesis of Indoles via Madelung Cyclization:

-

Houlihan, W. J., et al. "Lithiation of N-acyl-o-toluidines: A mild and efficient Madelung indole synthesis." Journal of Organic Chemistry, 46.22 (1981): 4511-4513.

-

-

Amide Coupling in Medicinal Chemistry (General Protocol):

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61.46 (2005): 10827-10852.

-

-

Sandmeyer Reaction Methodologies:

-

Krasnokutskaya, E. A., et al. "A new, one-step, effective protocol for the synthesis of aryl iodides from anilines." Synthesis, 2007.01 (2007): 81-84.

-

-

Coordination Chemistry of Methyl Aminobenzoate Isomers:

-

Szklarzewicz, J., et al. "Coordination behaviour of methyl 3-amino-2-methylbenzoate." Polyhedron, 2013. (Contextual reference for isomer properties).

-

Sources

- 1. Page loading... [guidechem.com]

- 2. Chemical Reagents 6 page [m.chemicalbook.com]

- 3. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Scalable Synthesis of Methyl 3-amino-2-methylbenzoate

Executive Summary

This application note details a scalable, two-step protocol for the synthesis of Methyl 3-amino-2-methylbenzoate starting from commercially available 2-methyl-3-nitrobenzoic acid .

While direct nitration of o-toluic acid is chemically possible, it yields a difficult-to-separate mixture of 3-nitro and 5-nitro isomers. Therefore, for high-purity pharmaceutical applications, this guide recommends a workflow that bypasses the isomer separation bottleneck by utilizing the purified nitro-acid precursor, followed by a sterically optimized esterification and a chemoselective reduction.

Key Process Features

-

Steric Management: Utilizes an acid chloride intermediate to overcome the "vicinal effect" (steric hindrance between the C1-carboxyl and C2-methyl groups) during esterification.

-

Scalability: Avoids column chromatography; relies on crystallization and filtration.

-

Safety: Incorporates specific controls for exothermic quenches and pyrophoric catalyst handling.

Strategic Analysis & Route Selection

The synthesis is designed around the Nitro-Ester Route , which offers superior impurity control compared to the Amino-Acid Route.

Pathway Logic

-

Step 1: Activation & Esterification. The starting material, 2-methyl-3-nitrobenzoic acid, possesses significant steric bulk around the carbonyl carbon due to the ortho-methyl group. Standard Fischer esterification (MeOH/H₂SO₄) often suffers from slow kinetics and incomplete conversion. We employ Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride in situ, driving the reaction to completion.

-

Step 2: Catalytic Hydrogenation. The resulting Methyl 2-methyl-3-nitrobenzoate is reduced using Pd/C and Hydrogen . This method is preferred over Fe/HCl or SnCl₂ for scale-up because it minimizes hazardous waste (iron sludge) and simplifies workup to a filtration step.

Reaction Pathway Diagram

Figure 1: Synthetic pathway emphasizing the in-situ activation to overcome steric hindrance.

Detailed Experimental Protocols

Protocol A: Sterically Optimized Esterification

Objective: Synthesize Methyl 2-methyl-3-nitrobenzoate with >98% conversion.

Materials

-

Precursor: 2-Methyl-3-nitrobenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)

-

Solvent: Anhydrous Methanol (MeOH) (10-15 volumes)

-

Catalyst: DMF (Catalytic drops, optional)

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

-

Solvation: Charge the RBF with Methanol (anhydrous). Cool the system to 0–5°C using an ice bath.

-

Activation (The "Inverse Addition"):

-

Note: While adding SOCl₂ to the acid is standard, for methyl esters, adding SOCl₂ to cold Methanol to generate anhydrous HCl in situ is safer, OR adding SOCl₂ to the Acid (neat or in inert solvent) to form the Acid Chloride first is more effective for hindered substrates.

-

Recommended Procedure for Hindered Substrates: Suspend the 2-Methyl-3-nitrobenzoic acid in a minimal amount of Toluene or use neat if liquid (it is solid, so use Toluene or perform neat addition to MeOH).

-

Scale-Up Preferred Method: Charge Methanol. Add Thionyl Chloride dropwise at <10°C. (Caution: Exothermic). Stir for 30 mins to generate methanolic HCl. Then, add the 2-Methyl-3-nitrobenzoic acid solid in portions.

-

Alternative (Highest Yield): Suspend Acid in Toluene. Add SOCl₂ and reflux to form Acid Chloride (clear solution). Evaporate Toluene/SOCl₂. Dissolve residue in MeOH. We will proceed with the Methanolic HCl method for operational simplicity, but extend reflux time.

-

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours .

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The acid spot should disappear. Due to the C2-methyl group, this takes significantly longer than unhindered benzoates.

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the mixture under reduced pressure to remove bulk Methanol and excess HCl.

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash 1: Saturated NaHCO₃ (Caution: CO₂ evolution) to remove unreacted acid.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: The product, Methyl 2-methyl-3-nitrobenzoate , typically crystallizes upon cooling or trituration with cold Hexane.

Yield Expectation: 90–95% Appearance: Off-white to pale yellow solid.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without affecting the ester or aromatic ring.

Materials

-

Substrate: Methyl 2-methyl-3-nitrobenzoate (from Protocol A).

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% wet (to minimize ignition risk). Load: 5–10 wt% relative to substrate.

-

Solvent: Methanol or Ethyl Acetate.

-

Hydrogen Source: H₂ balloon (lab scale) or Hydrogenator (pilot scale, 3–5 bar).

Step-by-Step Methodology

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always keep it wet with water or solvent.

-

Loading:

-

In a nitrogen-flushed flask (or autoclave), suspend the Methyl 2-methyl-3-nitrobenzoate in Methanol.

-

Carefully add the Pd/C catalyst . Tip: Add the catalyst as a slurry in water/methanol to prevent sparking.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Stir vigorously under H₂ atmosphere (Balloon or 30 psi).

-

Temperature: Maintain at 20–25°C. Heating is rarely required and may promote side reactions.

-

-

Monitoring: Reaction is typically fast (2–4 hours). Monitor via TLC (Reaction is complete when the non-polar nitro spot converts to a polar, UV-active amine spot).

-

Workup (Filtration):

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Critical: Do not let the filter cake dry out completely on the funnel (fire hazard). Wash the cake with Methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Final Purification: The resulting Methyl 3-amino-2-methylbenzoate is an oil that may solidify. If necessary, recrystallize from Isopropyl Alcohol/Water or purify via short silica plug if color is dark.

Yield Expectation: 92–98% Characterization:

-

1H NMR (CDCl₃): δ ~3.85 (s, 3H, OMe), 2.35 (s, 3H, Ar-Me), 3.7-4.0 (br s, 2H, NH₂).

Process Safety & Critical Control Points (CPP)

Workup Logic Diagram

Figure 2: Purification logic for the esterification step, highlighting the critical neutralization of acidic byproducts.

Quantitative Data Summary

| Parameter | Protocol A (Esterification) | Protocol B (Hydrogenation) |

| Primary Hazard | Corrosive (SOCl₂), Exotherm | Flammable (H₂), Pyrophoric (Pd/C) |

| Limiting Factor | Steric Hindrance (Reaction Time) | Mass Transfer (H₂ dispersion) |

| Typical Yield | 90 - 95% | 92 - 98% |

| Purity (HPLC) | >98% (after wash) | >99% (crude is often pure) |

| Critical Temp | Reflux (65°C) | Ambient (20-25°C) |

References

- Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Retrieved October 26, 2023, from (Describes the oxidation of 3-nitro-o-xylene to the starting acid).

-

MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Retrieved October 26, 2023, from [Link] (Reference for Pd/C handling and selectivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Management for Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6)

[1][2]

Welcome to the Advanced Synthesis Support Module. This guide addresses the purification and quality control of Methyl 3-amino-2-methylbenzoate, a critical anthranilate scaffold used in the synthesis of kinase inhibitors and heterocyclic drug candidates.

Unlike generic protocols, this guide focuses on causality —understanding why impurities form—and provides self-validating purification workflows to ensure pharmaceutical-grade purity (>98%).[1]

Module 1: Diagnostic Impurity Profiling

Understand the enemy before you fight it.

The impurity profile of Methyl 3-amino-2-methylbenzoate is heavily dictated by your chosen synthesis route. The two most common pathways are the Nitration-Reduction Route and the Direct Esterification Route .

Quick Diagnostic Table

| Impurity Type | Likely Identity | Origin | Visual/Analytical Sign |

| Regioisomer | Methyl 5-amino-2-methylbenzoate | Nitration of methyl 2-methylbenzoate (precursor) | NMR: Extra aromatic signals; difficult to separate by acid-base.[1] |

| Precursor | Methyl 3-nitro-2-methylbenzoate | Incomplete Reduction | TLC: UV active, non-polar spot.[1] HPLC: Late eluting. |

| Oxidation | Azo/Azoxy dimers | Air oxidation of aniline during workup | Product is dark orange/brown instead of tan/white.[1] |

| Hydrolysis | 3-Amino-2-methylbenzoic acid | Ester hydrolysis during aggressive workup | Soluble in aq.[1] Base (NaHCO3).[1] Loss of Methyl singlet in NMR. |

Module 2: Synthesis & Impurity Pathways (Visualized)

The following logic map traces the origin of critical impurities.

Figure 1: Critical Control Points in the synthesis of Methyl 3-amino-2-methylbenzoate. Note that regioisomers formed in Step 1 are chemically similar and difficult to remove in Step 2.

Module 3: Troubleshooting & FAQs

Direct solutions to common researcher pain points.

Q1: My product has a persistent yellow-orange color even after recrystallization. What is it?

Diagnosis: This is likely due to azo or azoxy coupling byproducts .[1] Anilines are prone to oxidation.[1] If you used a metal reduction (Fe/HCl or SnCl2), trace metal salts can also cause coloration. The Fix:

-

Activated Carbon Treatment: Dissolve the crude amine in refluxing Methanol or Ethyl Acetate.[1] Add Activated Carbon (10-20 wt%), reflux for 15 mins, and filter hot through Celite.

-

Salt Formation: Convert the free base to the Hydrochloride salt .[1] The salt often crystallizes readily, excluding the non-basic colored impurities.

-

Protocol: Dissolve amine in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

-

Q2: NMR shows a small impurity (~5-10%) with similar splitting. Is it the starting material?

Diagnosis: If the impurity has aromatic protons but lacks the broad NH2 signal (or shows a different NH2 shift), it is likely the 5-amino regioisomer .

-

Mechanism: In the nitration of Methyl 2-methylbenzoate, the ester directs meta (position 3 and 5), while the methyl group directs ortho/para (position 3 and 5 relative to itself). Position 3 is electronically favored, but Position 5 is sterically less hindered. The Fix:

-

Acid-Base Extraction will NOT work (both are basic).[1]

-

Fractional Recrystallization: The 3-amino isomer is typically less soluble in Hexane/EtOAc mixtures than the 5-amino isomer due to intramolecular H-bonding between the NH2 and the Ester Carbonyl (a "pseudo" 6-membered ring).

-

Solvent System: Hexane:Ethyl Acetate (9:1).[1] Cool slowly to 0°C.

-

Q3: I tried an acid-base extraction, but my yield dropped significantly. Did I lose the product?

Diagnosis: You likely hydrolyzed the ester.[1] Methyl esters, especially those with an ortho-substituent, can be sensitive to hydrolysis if the pH is too high or the temperature is uncontrolled during the "Base" step. The Fix (The "Cold-Flash" Technique):

-

Keep all aqueous phases at 0–5°C .

-

When basifying the acidic extract to recover the amine, use a mild base like saturated NaHCO3 or Na2CO3 rather than NaOH.

-

Perform the basification rapidly and extract immediately into organic solvent (DCM or EtOAc).[1] Do not let the amine sit in the aqueous base.

Module 4: The "Gold Standard" Purification Protocol

A self-validating workflow to isolate the target amine from non-basic impurities (Nitro precursor, neutral dimers).

Objective: Remove Methyl 3-nitro-2-methylbenzoate and neutral organic byproducts.

Reagents:

-

Hydrochloric Acid (1M, aqueous)

-

Dichloromethane (DCM) or Ethyl Acetate[1]

-

Sodium Bicarbonate (Sat.[1] aq.)

-

Brine[4]

Step-by-Step Workflow:

-

Dissolution: Dissolve crude residue in DCM (10 mL per gram).

-

Acid Extraction (The Filter):

-

Extract the organic layer with 1M HCl (3 x Vol) .

-

Chemistry: The Target Amine becomes protonated (

) and moves to the aqueous layer. -

Impurity Check: The Nitro impurity and neutral dimers remain in the DCM layer.

-

-

Phase Separation:

-

Basification (The Recovery):

-

Cool the acidic aqueous layer to 0°C (Ice bath).

-

Slowly add Sat. NaHCO3 until pH ~8-9. (Watch for CO2 evolution).

-

Observation: The solution will become cloudy as the free amine precipitates.

-

-

Final Extraction:

Validation Check:

-

TLC: Compare the "Acidic Extract" (after basification) vs. the "Discarded Organic Layer". The discarded layer should contain the high-Rf nitro spot.

Module 5: Decision Tree for Purification

Use this logic flow to determine the correct purification strategy.

Figure 2: Purification Logic Tree.[1] Follow the path based on your analytical data.

References

-

Royal Society of Chemistry. Nitration of methyl benzoate: Reaction mechanism and regioselectivity. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.

Troubleshooting low yield in the reduction of 2-methyl-3-nitrobenzoic acid

The following technical guide addresses yield optimization for the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid . This response is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists.

Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: RED-2M3N-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Context

The reduction of 2-methyl-3-nitrobenzoic acid (1) to 3-amino-2-methylbenzoic acid (2) is a critical transformation in the synthesis of quinazolinone-based pharmaceuticals (e.g., Lenalidomide intermediates). While literature yields often cite >90%, practical yields frequently drop to 40–60% due to two primary failure modes:

-

The "Zwitterion Trap" (Isolation Failure): The product is an anthranilic acid derivative with an isoelectric point (pI) that creates a narrow window for precipitation.

-

Steric Decoupling (Reaction Stalling): The 1,2,3-trisubstitution pattern ("buttressing effect") forces the nitro group out of planarity, reducing resonance overlap and hindering catalyst adsorption.

This guide provides a diagnostic workflow and validated protocols to resolve these issues.

Diagnostic Workflow

Use the following logic gate to identify the root cause of your yield loss.

Figure 1: Diagnostic logic for identifying yield loss mechanisms in nitrobenzoic acid reductions.

Troubleshooting Guides & FAQs

Issue 1: "My reaction completes, but I recover very little solid."

Diagnosis: Isoelectric Solubility Loss. The product, 3-amino-2-methylbenzoic acid, is amphoteric. It exists as a cation at low pH (ammonium) and an anion at high pH (carboxylate). It is only insoluble at its exact isoelectric point (pI).

-

Common Mistake: Acidifying to pH 1–2 (like standard benzoic acid workups). At pH 1, the amine is protonated (

), making the molecule highly water-soluble. -

Correct Protocol: You must target the Isoelectric Point (pI) .[1]

Q: What is the optimal pH for isolation? A: pH 5.4 . Patent literature and solubility data indicate that precipitation is maximal at pH 5.4. Deviation by even 1.0 pH unit can increase solubility by orders of magnitude.

Corrective Protocol (The "pH Swing" Method):

-

Dissolution: If the crude mixture is acidic, basify with NaOH to pH > 9 (ensuring complete dissolution as the carboxylate salt).

-

Filtration: Filter off catalyst (Pd/C) or metal sludge while the product is soluble.

-

Precipitation: Slowly add 1M HCl to the filtrate while monitoring with a calibrated pH meter.

-

Stop Point: Stop exactly at pH 5.4 .

-

Aging: Stir at 0–5°C for 2 hours to allow crystal growth.

-

Wash: Wash the filter cake with ice-cold water (do not use ethanol or room temp water, as the product has appreciable solubility).

Issue 2: "The reaction is incredibly slow or stalls at 60% conversion."

Diagnosis: Steric Hindrance & Hydrogen Solubility. The 2-methyl group is "sandwiched" between the carboxylic acid (pos 1) and the nitro group (pos 3). This forces the nitro group out of the aromatic plane, making it harder for the nitro group to lay flat on the catalyst surface (Pd or Ni).

Q: Which solvent system yields the fastest kinetics?

A: Ethyl Acetate or Methanol (Avoid Water for difficult cases).

While water is "green," H2 solubility in water is very low (

-

Recommendation: Use Ethyl Acetate .[2][3] It dissolves the nitro-acid well and has higher H2 solubility.

-

Pressure: Due to the steric bulk, atmospheric balloons often fail. Use a pressure reactor (Parr shaker or autoclave) at 3–5 bar (45–75 psi) .

Issue 3: "I am using Iron/Acid (Béchamp), and the yield is low."

Diagnosis: Product Entrapment in Iron Sludge. Iron reduction generates voluminous iron oxide/hydroxide sludge. The amino-acid product coordinates to iron salts, getting trapped in the solid waste.

Q: How do I recover product from the iron sludge? A: The EDTA Rescue or Base Extraction. Standard filtration leaves up to 30% of the product in the filter cake.

Corrective Protocol (Modified Béchamp):

-

Basification: After reaction, add

to pH 9–10. This converts the product to the soluble carboxylate and precipitates iron as oxides. -

Hot Filtration: Filter the iron sludge while the solution is hot (60–70°C) . The product is more soluble in hot water; cooling traps it in the sludge.

-

Cake Wash: Wash the iron cake vigorously with dilute NaOH , not water.

-

Acidification: Combine filtrates and acidify to pH 5.4 (as per Issue 1).

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred Method)

Best for: Purity, ease of workup, scale-up.

| Parameter | Specification | Notes |

| Substrate | 2-methyl-3-nitrobenzoic acid | 1.0 equiv |

| Catalyst | 5% Pd/C (50% wet) | 5 wt% loading (e.g., 5g cat per 100g SM) |

| Solvent | Ethyl Acetate | 10 Volumes (10 mL/g) |

| Pressure | 3.0 – 5.0 bar (H2) | Atmospheric pressure is often insufficient. |

| Temp | 40 – 50 °C | Higher temp overcomes steric barrier. |

| Workup | Filter & Evaporate | Crucial: If product crystallizes on catalyst, warm to 60°C before filtering. |

Step-by-Step:

-

Charge autoclave with substrate, Pd/C, and EtOAc.

-

Purge with N2 (3x) then H2 (3x).

-

Pressurize to 5 bar H2 and heat to 45°C. Stir at >800 rpm (mass transfer limited).

-

Monitor H2 uptake. When uptake ceases, stir for 1 additional hour.

-

Hot Filter through Celite to remove Pd/C.

-

Concentrate filtrate. If oil forms, add Hexanes/Heptane to induce crystallization.

Protocol B: Chemical Reduction (Iron/Acetic Acid)

Best for: Labs without hydrogenation equipment.

-

Suspend iron powder (4.0 equiv) in water (5 vol) containing acetic acid (0.5 vol). Heat to reflux to "activate" iron.

-

Slowly add 2-methyl-3-nitrobenzoic acid (solid or solution in AcOH) over 30 mins.

-

Reflux for 2–4 hours. Monitor by TLC.

-

Critical Workup:

-

Cool to 50°C.

-

Add 20% NaOH solution until pH is 10–11 (Product becomes soluble salt; Iron precipitates as black oxide).

-

Filter through a Celite pad while warm.

-

Wash the filter cake with warm dilute NaOH.

-

Carefully acidify the clear filtrate with conc. HCl to pH 5.4 .

-

Collect precipitate by filtration.

-

References

- Synthesis of 3-amino-2-methylbenzoic acid (Patent CN104072383A). Google Patents. Describes the critical pH 5.

-

Béchamp Reduction and Laux Process . Wikipedia. Background on iron oxide sludge formation and mitigation strategies. [Link]

-

Isoelectric Points of Amino Acids . Master Organic Chemistry. Theoretical basis for zwitterion solubility behavior. [Link]

Sources

Validation & Comparative

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-amino-2-methylbenzoate

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of Methyl 3-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. We will explore a robust, conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against a modern Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) approach. The discussion is grounded in established pharmacopeial principles and regulatory validation standards to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methyl 3-amino-2-methylbenzoate

Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6, Formula: C₉H₁₁NO₂) is an aromatic amine and methyl ester derivative of benzoic acid.[1] Its molecular structure, featuring a primary amine and an ester group, makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its quality control, enabling the precise quantification of the main component and the detection of process-related impurities or degradation products.

The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to separate the target analyte from structurally similar isomers (e.g., other aminomethylbenzoate isomers) and potential impurities. This guide will detail two distinct chromatographic approaches to address this challenge, providing the technical rationale for each methodological choice.

Method 1: Robust Quality Control with Reversed-Phase HPLC-UV

For routine quality control and release testing, a reversed-phase HPLC method with UV detection is the workhorse of the pharmaceutical industry. Its reliability, cost-effectiveness, and widespread availability make it an ideal first-line approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2][3]

The selection of chromatographic parameters is dictated by the physicochemical properties of Methyl 3-amino-2-methylbenzoate.

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention of the aromatic ring structure.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile) and an aqueous buffer is used. The primary amine group (pKa ~3-4) requires a buffered mobile phase to control its ionization state. Operating at a pH above the pKa (e.g., pH 6.8) neutralizes the amine, enhancing retention and promoting symmetrical peak shapes. A phosphate buffer is a common, robust choice for UV-based methods.

-

Detection: The aromatic ring and carbonyl group constitute a chromophore that absorbs UV light. A detection wavelength of approximately 254 nm is selected to provide a strong signal for sensitive detection.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8.

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Isocratic. 60% Mobile Phase A : 40% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 3-amino-2-methylbenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

-

To ensure the validity of the results on any given day, a system suitability test (SST) must be performed. This is a non-negotiable aspect of good manufacturing practice (GMP) and is mandated by pharmacopeias.[4][5][6] The SST verifies that the chromatographic system is performing adequately.

-

SST Requirements (based on USP <621>):

-

Tailing Factor (Tf): ≤ 2.0 for the Methyl 3-amino-2-methylbenzoate peak.

-

Relative Standard Deviation (RSD): ≤ 1.0% for the peak area from six replicate injections of the standard solution.

-

Theoretical Plates (N): > 2000.

-

Method 2: Enhanced Specificity and Speed with UHPLC-MS

For in-depth impurity profiling, forced degradation studies, and faster sample throughput, a UHPLC-MS method offers significant advantages. UHPLC utilizes columns with sub-2 µm particles, leading to higher efficiency and faster separations without sacrificing resolution.[4] Coupling this with mass spectrometry provides an additional dimension of data, confirming peak identity with high certainty.

-

Stationary Phase: A shorter C18 column (e.g., 50-100 mm) packed with sub-2 µm particles is used to leverage the speed and efficiency of UHPLC.

-

Mobile Phase: To be compatible with mass spectrometry, volatile buffers such as ammonium formate or ammonium acetate must be used instead of non-volatile phosphate buffers.

-

Detection: A tandem approach using a photodiode array (PDA) detector and a mass spectrometer (e.g., a single quadrupole or triple quadrupole) is ideal. The MS detector is typically operated in positive electrospray ionization (ESI+) mode, which is highly effective for protonating the basic amine group, yielding a strong signal for the [M+H]⁺ ion.

-

Instrumentation: A UHPLC system coupled to a mass spectrometer with an ESI source.

-

Chromatographic Conditions:

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Elution Mode: Gradient elution. 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection:

-

PDA: 210-400 nm.

-

MS (ESI+): Scan range m/z 50-500; or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion at m/z 166.1.

-

-

Injection Volume: 2 µL.

-

-

Sample Preparation:

-

Solutions are prepared as in the HPLC-UV method, but typically at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.

-

Head-to-Head: Performance Comparison Guide

The choice between HPLC-UV and UHPLC-MS depends on the specific analytical objective. The following table provides a direct comparison of their performance characteristics.

| Parameter | Method 1: HPLC-UV | Method 2: UHPLC-MS | Commentary |

| Analysis Time | ~10-15 minutes | ~5-7 minutes | UHPLC offers significantly higher throughput. |

| Specificity | Good (based on retention time) | Excellent (based on retention time and mass-to-charge ratio) | MS detection provides unambiguous peak identification, crucial for impurity analysis. |

| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL range) | MS is orders of magnitude more sensitive, ideal for trace impurity detection. |

| Resolution | Good | Excellent | Sub-2 µm particles in UHPLC columns provide sharper peaks and better separation of closely eluting compounds. |

| Solvent Consumption | High | Low | Lower flow rates and shorter run times in UHPLC lead to significant solvent savings. |

| Robustness | High (well-established technology) | Moderate (more sensitive to sample matrix effects and system pressure) | HPLC methods are often considered more rugged for routine QC environments. |

| Instrumentation Cost | Standard | High | UHPLC-MS systems represent a significant capital investment. |

| Primary Application | Routine QC, Assay, Purity | Impurity Identification, Method Development, Trace Analysis | The methods serve different, though sometimes overlapping, purposes. |

Visualizing the Workflow and Decision Logic